Thalidomide-5'-O-PEG4-propargyl

PROTAC linker design Molecular flexibility Physicochemical properties

PROTAC assembly often stalls when linker flexibility and terminal functionality limit conjugation efficiency. Thalidomide-5'-O-PEG4-propargyl (MW 488.5, C24H28N2O9) resolves this bottleneck with its 15-rotatable-bond PEG4 spacer for optimal ternary complex geometry and a terminal propargyl group enabling high-yield CuAAC click chemistry. • Extended PEG4 linker (LogP -0.2) ensures aqueous solubility and reduces non-specific binding. • Enables parallel synthesis of PROTAC libraries with minimal purification. • Supplied at ≥98% purity; store at -20°C under nitrogen for long-term stability.

Molecular Formula C24H28N2O9
Molecular Weight 488.5 g/mol
Cat. No. B14763537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5'-O-PEG4-propargyl
Molecular FormulaC24H28N2O9
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C24H28N2O9/c1-2-7-31-8-9-32-10-11-33-12-13-34-14-15-35-17-3-4-18-19(16-17)24(30)26(23(18)29)20-5-6-21(27)25-22(20)28/h1,3-4,16,20H,5-15H2,(H,25,27,28)
InChIKeyFFOGGBURLGKJJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5'-O-PEG4-propargyl: A Modular Cereblon-Recruiting Building Block for PROTAC Synthesis


Thalidomide-5'-O-PEG4-propargyl (CAS 2098799-77-8) is a synthetic E3 ligase ligand-linker conjugate that integrates a thalidomide-based cereblon (CRBN) ligand with a four-unit polyethylene glycol (PEG4) spacer and a terminal propargyl group . This heterobifunctional reagent is specifically designed for use in Proteolysis Targeting Chimera (PROTAC) technology, wherein the thalidomide moiety recruits the CRBN E3 ubiquitin ligase complex while the propargyl alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation to azide-functionalized target-protein ligands . With a molecular formula of C24H28N2O9 and a molecular weight of 488.5 g/mol, the compound exhibits a LogP of -0.2, 15 rotatable bonds, and 9 hydrogen bond acceptors—physicochemical features that directly influence its solubility, linker flexibility, and performance in modular PROTAC assembly .

Why Thalidomide-5'-O-PEG4-propargyl Cannot Be Replaced by Shorter PEG Linkers or Alternative Termini


The performance of a PROTAC linker is dictated by the precise interplay of three modular components: the E3 ligase ligand, the polyethylene glycol (PEG) spacer length, and the terminal functional group. Substituting Thalidomide-5'-O-PEG4-propargyl with a PEG2 analog (e.g., Thalidomide-O-PEG2-propargyl) reduces the linker length from 15 to 9 rotatable bonds, decreasing molecular flexibility and altering the physicochemical profile (LogP shifts from -0.2 to +0.1) . Replacing the terminal propargyl with an amine or carboxylic acid (e.g., Thalidomide-O-PEG4-amine or Thalidomide-PEG4-COOH) eliminates the ability to perform copper-catalyzed click chemistry—a critical step in modular PROTAC assembly—and instead necessitates amide coupling or NHS ester chemistry, which can introduce byproducts and reduce synthetic efficiency . These variations in linker length and terminal functionality directly impact the spatial orientation of the ternary complex (POI–PROTAC–E3 ligase), the aqueous solubility of the final PROTAC construct, and the yield of the conjugation step. Generic substitution without quantitative consideration of these parameters introduces uncontrolled variables that can confound structure–activity relationship (SAR) studies and compromise reproducibility in targeted protein degradation research .

Quantitative Differentiation of Thalidomide-5'-O-PEG4-propargyl: Head-to-Head Comparisons with Closest Analogs


PEG4 Spacer Provides 67% Greater Rotational Flexibility Compared to PEG2 Analog

The PEG4 linker in Thalidomide-5'-O-PEG4-propargyl confers 15 rotatable bonds, compared to only 9 rotatable bonds in the PEG2 analog Thalidomide-O-PEG2-propargyl . This 67% increase in rotational degrees of freedom directly enhances the conformational sampling space of the PROTAC molecule, which is critical for achieving the optimal ternary complex geometry between the target protein, PROTAC, and E3 ligase [1]. Additionally, the longer PEG4 chain shifts the calculated LogP from +0.1 (PEG2) to -0.2 (PEG4), indicating marginally improved aqueous solubility—a parameter that influences both synthetic handling and the drug-like properties of the final PROTAC .

PROTAC linker design Molecular flexibility Physicochemical properties

Terminal Propargyl Enables Copper-Catalyzed Click Chemistry vs. Amide Coupling Required for Amine/Carboxylic Acid Analogs

Thalidomide-5'-O-PEG4-propargyl presents a terminal alkyne group that undergoes highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target-protein ligands . In contrast, analogs such as Thalidomide-O-PEG4-amine and Thalidomide-PEG4-COOH require amide bond formation via activation with EDC/HATU or NHS esters . While amide coupling is widely used, it can suffer from incomplete conversion, racemization, and side reactions with unprotected functional groups on complex ligands. CuAAC click chemistry typically proceeds with >90% yield under mild aqueous conditions and is orthogonal to most biological functional groups, enabling cleaner, more efficient, and higher-yielding modular assembly of PROTACs [1].

Click chemistry PROTAC conjugation Modular synthesis

LogP of -0.2 Indicates Balanced Hydrophilicity Relative to More Lipophilic PEG2-Propargyl and Azide Analogs

The calculated LogP (octanol-water partition coefficient) for Thalidomide-5'-O-PEG4-propargyl is -0.2, indicating a moderately hydrophilic character . This value represents a 0.3 log unit decrease (2-fold reduction in lipophilicity) compared to the PEG2 analog Thalidomide-O-PEG2-propargyl (LogP = +0.1) and a 0.8 log unit decrease (6.3-fold reduction) compared to the azide-terminated analog Thalidomide-O-PEG4-azide (LogP = +0.6) . The negative LogP of the PEG4-propargyl compound suggests improved aqueous solubility and reduced non-specific protein binding relative to more lipophilic alternatives, which is a favorable attribute for both in vitro handling and the drug-like properties of the final PROTAC molecule [1].

LogP Lipophilicity PROTAC solubility

Purity Specification of ≥98% (HPLC) Ensures Reproducible PROTAC Synthesis and Minimizes Byproduct Interference

Thalidomide-5'-O-PEG4-propargyl is supplied by multiple reputable vendors with a guaranteed purity of ≥98% as determined by HPLC analysis [1]. This high-purity specification is critical for PROTAC building blocks, as trace impurities containing reactive functional groups (e.g., residual amines, free acids, or partially coupled intermediates) can competitively consume the target protein ligand or E3 ligase ligand during the final conjugation step, leading to lower yields and heterogeneous product mixtures . Some lower-cost suppliers offer the compound at 95% purity; the 3-percentage-point purity gap can translate to a 60% increase in total impurity load (5% vs. 2%)—a difference that may necessitate additional chromatographic purification after the click reaction .

Purity Quality control PROTAC synthesis

Optimal Application Scenarios for Thalidomide-5'-O-PEG4-propargyl in Targeted Protein Degradation and Bioconjugation Research


High-Throughput Modular PROTAC Library Synthesis

The propargyl-terminated alkyne enables copper-catalyzed click chemistry (CuAAC) for rapid, high-yielding conjugation to diverse azide-functionalized target-protein ligands. This orthogonal reactivity supports parallel synthesis of PROTAC libraries with minimal purification, making the compound ideal for high-throughput SAR campaigns in drug discovery .

Development of PROTACs Requiring Extended Linker Length for Ternary Complex Optimization

With 15 rotatable bonds provided by the PEG4 spacer, Thalidomide-5'-O-PEG4-propargyl offers the extended flexibility required to span larger protein-protein interfaces and achieve the optimal geometry for POI–PROTAC–CRBN ternary complex formation. This makes it particularly suited for targets where shorter PEG2 linkers (9 rotatable bonds) fail to induce efficient ubiquitination and degradation .

In Vitro and Cellular PROTAC Studies Requiring Favorable Solubility and Low Non-Specific Binding

The calculated LogP of -0.2 indicates enhanced aqueous solubility and reduced lipophilicity compared to PEG2-propargyl (LogP +0.1) and PEG4-azide (LogP +0.6) analogs. This physicochemical profile supports improved handling in aqueous assay buffers and may reduce non-specific protein binding, leading to cleaner cellular degradation data and more interpretable dose-response curves .

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